Cas no 2109894-31-5 (2-(oxan-2-yl)azetidine)

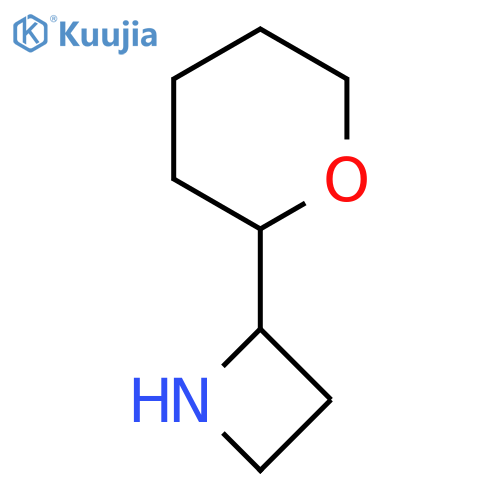

2-(oxan-2-yl)azetidine structure

商品名:2-(oxan-2-yl)azetidine

2-(oxan-2-yl)azetidine 化学的及び物理的性質

名前と識別子

-

- 2-(oxan-2-yl)azetidine

- 2109894-31-5

- EN300-1824046

-

- インチ: 1S/C8H15NO/c1-2-6-10-8(3-1)7-4-5-9-7/h7-9H,1-6H2

- InChIKey: GJLCTXVTYWNNNB-UHFFFAOYSA-N

- ほほえんだ: O1CCCCC1C1CCN1

計算された属性

- せいみつぶんしりょう: 141.115364102g/mol

- どういたいしつりょう: 141.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 21.3Ų

2-(oxan-2-yl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1824046-10.0g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 10g |

$5467.0 | 2023-05-23 | ||

| Enamine | EN300-1824046-1g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 1g |

$1200.0 | 2023-09-19 | ||

| Enamine | EN300-1824046-2.5g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 2.5g |

$2351.0 | 2023-09-19 | ||

| Enamine | EN300-1824046-5.0g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 5g |

$3687.0 | 2023-05-23 | ||

| Enamine | EN300-1824046-0.1g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 0.1g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1824046-0.5g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 0.5g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-1824046-1.0g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 1g |

$1272.0 | 2023-05-23 | ||

| Enamine | EN300-1824046-5g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 5g |

$3479.0 | 2023-09-19 | ||

| Enamine | EN300-1824046-0.05g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 0.05g |

$1008.0 | 2023-09-19 | ||

| Enamine | EN300-1824046-0.25g |

2-(oxan-2-yl)azetidine |

2109894-31-5 | 0.25g |

$1104.0 | 2023-09-19 |

2-(oxan-2-yl)azetidine 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

2109894-31-5 (2-(oxan-2-yl)azetidine) 関連製品

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量